molecular formula C40H53N7O15 B608844 Mal-PEG4-Val-Cit-PAB-PNP CAS No. 2112738-09-5

Mal-PEG4-Val-Cit-PAB-PNP

Katalognummer B608844
CAS-Nummer: 2112738-09-5
Molekulargewicht: 871.9
InChI-Schlüssel: ZEPYLTPLLQQBNX-IKYOIFQTSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

Mal-PEG4-Val-Cit-PAB-PNP is a cleavable ADC linker used in the synthesis of antibody-drug conjugates (ADCs) . Maleimide groups are known for reacting specifically with thiol (-SH) groups, such as those present in cysteine residues of proteins .


Synthesis Analysis

This compound is used in the synthesis of antibody-drug conjugates (ADCs) . The Val-Cit is specifically cleaved by cathepsin B . As this enzyme is only present in the lysosome, the ADC payload will be released only in the cell .


Molecular Structure Analysis

The molecular formula of Mal-PEG4-Val-Cit-PAB-PNP is C40H53N7O15 . Its molecular weight is 871.9 g/mol .


Chemical Reactions Analysis

The Val-Cit linkers can be cleaved by Cathepsin B . Maleimide (Mal) group is reactive toward thiol groups .


Physical And Chemical Properties Analysis

The molecular weight of Mal-PEG4-Val-Cit-PAB-PNP is 871.9 g/mol . Its molecular formula is C40H53N7O15 .

Wissenschaftliche Forschungsanwendungen

1. Antibody-Drug Conjugates (ADCs)

The valine-citrulline (Val-Cit) dipeptide and p-aminobenzyl (PAB) spacer, components of Mal-PEG4-Val-Cit-PAB-PNP, are frequently used in antibody-drug conjugates (ADCs). These components play a crucial role in ADC design, affecting payload potency, stability, and the cell-killing activity of ADCs, particularly in the context of cancer treatment (Zhang et al., 2018).

2. PEGylation for Stability and Bioavailability

PEGylation, a process involving the attachment of polyethylene glycol (PEG) chains, enhances the biochemical properties, physical and thermal stabilities of proteins. Methoxypolyethylene glycol-p-nitrophenyl carbonate (mPEG-pNP) has been used for PEGylation, retaining enzyme activity and altering biological activity in a modification-dependent manner (Freitas & Abrahão-Neto, 2010).

3. Polymeric Micelles for Targeted Drug Delivery

Multifunctional polymeric micelles, incorporating components like Mal-PEG, have been developed for cancer-targeted drug delivery. These micelles enhance cancer cell uptake and effectively release anticancer drugs in response to specific cellular stimuli (Chen et al., 2015).

4. SDS‐PAGE Analysis of PEG‐Maleimide Modified Protein

The interaction and potential loss of PEG chains in SDS-PAGE analysis of PEG-maleimide modified proteins have been studied. This research provides insights into the stability and degradation routes of PEG-maleimide conjugates, which is significant for accurate characterization and development of bioconjugates (Zhang et al., 2015).

5. Theranostic Applications

The combination of Mal-PEG4-Val-Cit-PAB-PNP in theranostic applications, particularly for targeted positron emission tomography (PET) imaging and chemotherapy in prostate cancer, demonstrates its versatility. It has been used in the design of theranostic small-molecule prodrug conjugates (T-SMPDCs) (Gonzalez et al., 2023).

6. Nanoparticles for Prostate Cancer Detection

Gold nanoparticle-conjugated antibodies, utilizing PEGylation, have been developed for the enhanced detection of prostate-specific antigens. This novel approach significantly improves the sensitivity and efficacy of prostate cancer detection (Jazayeri et al., 2016).

7. Drug Delivery Carriers for Chemotherapy

The development of drug delivery carriers, such as dicarboxylic acid-terminated PEG-gold nanoparticles, demonstrates the application of Mal-PEG4-Val-Cit-PAB-PNP in optimizing chemotherapeutic delivery. These carriers show promise in improving the therapeutic index of chemotherapeutic agents for conditions like pancreatic cancer (Spadavecchia et al., 2016).

8. Polymer-Lipid Hybrid Nanoparticles for HCC Chemotherapy

Adriamycin-loaded polymer-lipid hybrid nanoparticles, conjugated with anti-EGF receptor antibody, have been developed for targeted drug delivery to hepatocellular carcinoma (HCC). These nanoparticles significantly enhance cellular cytotoxicity against HCC cells, offering an effective therapeutic approach for HCC chemotherapy (Gao et al., 2014).

9. Enhancing Protein Therapeutics

Site-directed mutagenesis combined with PEGylation has been used to enhance the pharmacological effects of proteins, such as purine nucleoside phosphorylase, by increasing their circulating life and reducing immunogenicity. This strategy broadens the potential therapeutic applications of various proteins (Hershfield et al., 1991).

Zukünftige Richtungen

As an ADC linker, Mal-PEG4-Val-Cit-PAB-PNP has potential applications in the development of new antibody-drug conjugates for targeted cancer therapy . Its use is currently limited to research .

Eigenschaften

IUPAC Name

[4-[[(2S)-5-(carbamoylamino)-2-[[(2S)-2-[3-[2-[2-[2-[2-(2,5-dioxopyrrol-1-yl)ethoxy]ethoxy]ethoxy]ethoxy]propanoylamino]-3-methylbutanoyl]amino]pentanoyl]amino]phenyl]methyl (4-nitrophenyl) carbonate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C40H53N7O15/c1-27(2)36(45-33(48)15-18-57-20-22-59-24-25-60-23-21-58-19-17-46-34(49)13-14-35(46)50)38(52)44-32(4-3-16-42-39(41)53)37(51)43-29-7-5-28(6-8-29)26-61-40(54)62-31-11-9-30(10-12-31)47(55)56/h5-14,27,32,36H,3-4,15-26H2,1-2H3,(H,43,51)(H,44,52)(H,45,48)(H3,41,42,53)/t32-,36-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZEPYLTPLLQQBNX-IKYOIFQTSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C(C(=O)NC(CCCNC(=O)N)C(=O)NC1=CC=C(C=C1)COC(=O)OC2=CC=C(C=C2)[N+](=O)[O-])NC(=O)CCOCCOCCOCCOCCN3C(=O)C=CC3=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)[C@@H](C(=O)N[C@@H](CCCNC(=O)N)C(=O)NC1=CC=C(C=C1)COC(=O)OC2=CC=C(C=C2)[N+](=O)[O-])NC(=O)CCOCCOCCOCCOCCN3C(=O)C=CC3=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C40H53N7O15
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

871.9 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Mal-PEG4-Val-Cit-PAB-PNP

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Mal-PEG4-Val-Cit-PAB-PNP
Reactant of Route 2
Reactant of Route 2
Mal-PEG4-Val-Cit-PAB-PNP
Reactant of Route 3
Reactant of Route 3
Mal-PEG4-Val-Cit-PAB-PNP
Reactant of Route 4
Mal-PEG4-Val-Cit-PAB-PNP
Reactant of Route 5
Reactant of Route 5
Mal-PEG4-Val-Cit-PAB-PNP
Reactant of Route 6
Reactant of Route 6
Mal-PEG4-Val-Cit-PAB-PNP

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.